molecular formula C16H10N2Na2O2 B1605738 Indigo White CAS No. 894-86-0

Indigo White

Cat. No. B1605738
CAS RN: 894-86-0
M. Wt: 308.24 g/mol
InChI Key: CMSRLFLXFXUENW-UHFFFAOYSA-L
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Description

Indigo White is a synthetic organic compound that has been extensively researched for its potential applications in various fields. It is a type of indigo dye that has been modified to improve its solubility in water and other solvents.

Scientific Research Applications

Organic Electronics

Indigo and its derivatives have recently garnered attention as functional organic building blocks for organic electronics. Natural-origin indigos, processed in fully bio-compatible field-effect transistors, demonstrate notable ambipolar mobilities and air stability. Synthetic derivatives like isoindigo are pivotal in semiconducting polymers for solar cells, while epindolidione stands out in organic transistor materials for its mobility and stability (Głowacki, Voss, & Sariciftci, 2013).

Photostability

Indigo's high photostability is a subject of extensive research. Recent studies propose that indigo's photostability is enhanced through an intramolecular proton transfer followed by nonradiative relaxation to the ground state, a process facilitated by the hydrogen bond within its structure (Dittmann et al., 2014).

Biologically Assisted Applications

Indigo's biocompatibility and biodegradability make it suitable for applications in medical, cosmetic, and food industries. Its versatility extends to the manufacture of functional fibers, polymers, semiconductors, and sensors. This adaptability, however, comes with certain limitations related to natural indigo, bio-dyes, and chemo-indigo (Choi, 2020).

Dyeing Technologies

Indigo dyeing technology often results in hazardous by-products. Biological treatments using enzymes like laccase and oxidase have emerged as eco-friendly alternatives. These biocatalysts enable the discoloration of indigo dyes in a more environmentally responsible manner (Choi, 2021).

Sustainable Dyeing Strategies

A glucose moiety, acting as a biochemical protecting group, can stabilize the reactive indigo precursor indoxyl, forming indican. This process removes the need for toxic reagents in indigo synthesis and reducing agents for dye solubilization, making it a sustainable dyeing strategy (Hsu et al., 2018).

properties

IUPAC Name

disodium;2-(3-oxido-1H-indol-2-yl)-1H-indol-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2.2Na/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14;;/h1-8,17-20H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSRLFLXFXUENW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2Na2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061269
Record name [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indigo White

CAS RN

894-86-0
Record name Indigo white
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2,2'-Bi-1H-indole]-3,3'-diol, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [2,2'-bi-1H-indole]-3,3'-diolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDIGO WHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFK9F739AB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
866
Citations
WM Clark - Journal of the Washington Academy of Sciences, 1920 - JSTOR
In a subsequent paper the writer hopes to discuss in detail some of the theoretical aspects concerned in the measurement of reduc tion potentials, together with certain biochemical …
Number of citations: 30 www.jstor.org
MX Sullivan, B Cohen, WM Clark - Public Health Reports (1896-1970), 1923 - JSTOR
… to soluble indigo-white in an alkaline fermentation vat;' that indigo-white penetrates cloth; … last century, the reversible transformation indigo indigo-white was alreadly in mind to be made …
Number of citations: 16 www.jstor.org
DA Hall, PJ Elving - Israel Journal of Chemistry, 1970 - Wiley Online Library
… process to indigo white (Ieucoindtgoj. The rapid conversion of indigo white to indigo by … to a solution of in situ electrolytically generated indigo white. The latter approach indicated a …
Number of citations: 7 onlinelibrary.wiley.com
WM Clark, B Cohen, MX Sullivan, HD Gibbs… - 1923 - books.google.com
… to soluble indigo-white in an alkaline fermentation vat;¹ that indigo-white penetrates cloth; … last century, the reversible transformation indigo indigo-white was already in mind to be made …
Number of citations: 98 books.google.com
RS Blackburn, T Bechtold, P John - Coloration Technology, 2009 - Wiley Online Library
… concentrated indigo white solutions that are free of impurities and metal salts, that can be concentrated in vacuum or by any other method in order to obtain indigo white concentrated to …
Number of citations: 132 onlinelibrary.wiley.com
G Victor, G Golodetz, E Chatow… - NIP & Digital …, 2007 - library.imaging.org
… HP Indigo white ink serves as an excellent backing color and enables printing on a broad range of colored, dark, metalized or transparent substrates. With HP white ink, a silky, smooth, …
Number of citations: 0 library.imaging.org
YC Wang, HT Chang, SK Yang, WR Zhong, CH Lin… - Analytical …, 2022 - Springer
… The former involves transforming indican to indigo, and the latter the process by which indigo and indigo-white are produced. During the process of indigo production, a clear and …
Number of citations: 1 link.springer.com
J McGadey - Histochemie, 1970 - Springer
… indoxyl phosphate and a tetrazolium salt, Nitro BT The tetrazolium salt was reduced to diformazan by the hydrogen ions released by the formation of either indigo or indigo white by …
Number of citations: 334 link.springer.com
KG Falk, JM Nelson - Journal of the American Chemical Society, 1907 - ACS Publications
… indigo directly is optically inactive diacetyl indigo white (by internal compensation —similar to mesotartaric acid), whereas the ß is prepared from trans diacetyl indigo and is therefore a …
Number of citations: 1 pubs.acs.org
KE Achyuthan - Langmuir, 2004 - ACS Publications
… Alkaline pH accelerates this conversion whereas acidic pH arrests the oxidation and allows the fluorescence of indoxyl/indigo-white to be measured in solution. Indoxyl and indigo-white …
Number of citations: 8 pubs.acs.org

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